tert-Butyl 1-amino-2,4,4-trimethylcyclopentane-1-carboxylate
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Overview
Description
tert-Butyl 1-amino-2,4,4-trimethylcyclopentane-1-carboxylate is a chemical compound with a unique structure that includes a tert-butyl group, an amino group, and a cyclopentane ring with three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-amino-2,4,4-trimethylcyclopentane-1-carboxylate typically involves the reaction of 1-amino-2,4,4-trimethylcyclopentane with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to maintain consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-amino-2,4,4-trimethylcyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
tert-Butyl 1-amino-2,4,4-trimethylcyclopentane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 1-amino-2,4,4-trimethylcyclopentane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tert-butyl group can influence the compound’s hydrophobic interactions. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 1-amino-2,4,4-trimethylcyclopentane-1-carboxylate is unique due to its specific structure, which includes a cyclopentane ring with three methyl groups. This structure imparts distinct steric and electronic properties, making it valuable in various chemical and biological applications.
Properties
Molecular Formula |
C13H25NO2 |
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Molecular Weight |
227.34 g/mol |
IUPAC Name |
tert-butyl 1-amino-2,4,4-trimethylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H25NO2/c1-9-7-12(5,6)8-13(9,14)10(15)16-11(2,3)4/h9H,7-8,14H2,1-6H3 |
InChI Key |
DTLQHSDBHQTSBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC1(C(=O)OC(C)(C)C)N)(C)C |
Origin of Product |
United States |
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